

# Physicochemical properties of Methyl 4-O-feruloylquininate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B13429824

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An In-depth Technical Guide on the Physicochemical Properties of **Methyl 4-O-feruloylquininate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Methyl 4-O-feruloylquininate** (M4OFQ), a natural product identified in plants such as *Stemona japonica*.<sup>[1][2]</sup> As a derivative of chlorogenic acid, specifically the methyl ester of 4-O-feruloylquinic acid, M4OFQ is of interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antiviral activities.<sup>[1][3]</sup> This document collates available quantitative data, details relevant experimental protocols, and visualizes key workflows and biological pathways to serve as a foundational resource.

## Core Physicochemical Properties

**Methyl 4-O-feruloylquininate**'s structure combines a ferulic acid moiety with a methyl quinate core, which influences its chemical and physical characteristics.<sup>[1]</sup> While extensive experimental data is limited, the following tables summarize known and predicted properties.

### Table 1: Identification and Structural Properties

Property	Value	Source
CAS Number	195723-10-5	[2]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> O <sub>9</sub>	[2][4]
Molecular Weight	382.36 g/mol	[2][4]
Synonyms	4-O-Feruloylquinic acid methyl ester	[2][5]

**Table 2: Measured and Predicted Physical Properties**

Property	Value	Source/Note
Physical State	Data not available	[6]
Melting Point	Data not available	[2][6]
Boiling Point	575.6 ± 50.0 °C	[5] (Predicted)
Density	1.44 ± 0.1 g/cm <sup>3</sup>	[5] (Predicted)
pKa	9.74 ± 0.31	[5] (Predicted, strongest acidic)
Solubility	No quantitative data available. Stock solutions of 10 mM can be prepared. Warming to 37°C and sonication are recommended for higher solubility.	[2]
Purity	>97.5%	[2] (As supplied by vendors)

## Experimental Protocols

This section outlines methodologies for the synthesis, purification, and characterization of **Methyl 4-O-feruloylquininate**, adapted from standard organic chemistry techniques and literature on related compounds.

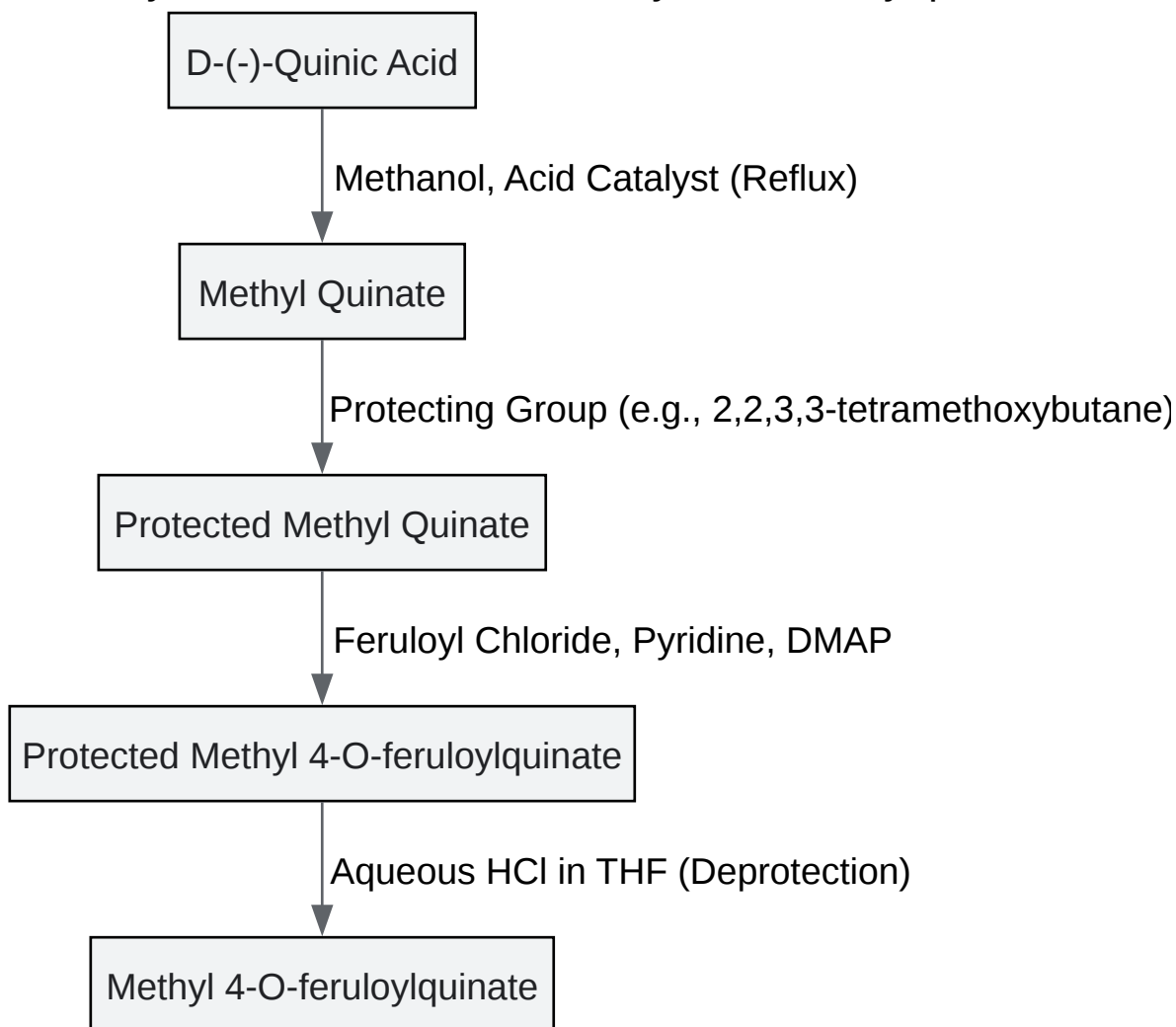
## Proposed Synthesis of Methyl 4-O-feruloylquininate

The synthesis involves a multi-step process starting from D-(-)-quinic acid. This protocol is based on the synthesis of the parent compound, 4-O-feruloylquinic acid.<sup>[7]</sup>

- Step 1: Synthesis of Methyl Quinate:
  - Suspend D-(-)-quinic acid in methanol.
  - Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).
  - Reflux the mixture until thin-layer chromatography (TLC) indicates the reaction is complete.
  - Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to yield methyl quinate.<sup>[7]</sup>
- Step 2: Protection of Diols:
  - Protect the vicinal diols (at C-3 and C-5) of methyl quinate using a suitable protecting group, such as an acetal formed with 2,2,3,3-tetramethoxybutane, to prevent reaction at these sites.<sup>[7]</sup>
  - Purify the protected methyl quinate using column chromatography.
- Step 3: Esterification with Ferulic Acid:
  - Activate ferulic acid by converting it to feruloyl chloride.
  - Dissolve the protected methyl quinate in a mixture of pyridine and dichloromethane.
  - Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
  - Slowly add the prepared feruloyl chloride to the solution and stir until the reaction is complete.<sup>[7]</sup>
- Step 4: Deprotection:
  - Dissolve the protected **Methyl 4-O-feruloylquininate** in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.<sup>[7]</sup>

- Stir at room temperature, monitoring by TLC until deprotection is complete.
- Extract the final product and purify by column chromatography and/or recrystallization.[7]

### Synthesis Workflow for Methyl 4-O-feruloylquininate



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Proposed experimental workflow for the synthesis of **Methyl 4-O-feruloylquininate**.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of M4OFQ.[2]

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, typically a gradient mixture of acetonitrile or methanol and water, often containing a modifier like 0.1% formic acid to improve peak shape.
- **Sample Preparation:** Prepare a stock solution of M4OFQ (e.g., 1 mg/mL) in a solvent such as methanol or DMSO.
- **Instrumentation:** Use an HPLC system with a C18 reversed-phase column, pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
- **Chromatographic Conditions:**
  - Set the column temperature (e.g., 30°C).
  - Set the flow rate (e.g., 1.0 mL/min).
  - Program a suitable elution gradient to separate the compound from impurities.
  - Set the detector wavelength to the absorbance maximum of the feruloyl chromophore (approx. 325 nm).[4]
- **Data Analysis:** Calculate purity by dividing the peak area of M4OFQ by the total peak area of all detected components, expressed as a percentage.[2]

## Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming the chemical structure.

- **NMR Spectroscopy:**
  - **Sample Preparation:** Dissolve 5-10 mg of purified M4OFQ in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD<sub>3</sub>OD).[2]
  - **Data Acquisition:** Acquire <sup>1</sup>H (proton) and <sup>13</sup>C (carbon) NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm connectivity.

- Analysis: Compare the obtained spectra with reference data for related compounds like 4-O-feruloylquinic acid to confirm the structure and stereochemistry.[4]
- Mass Spectrometry (ESI-MS):
  - Method: Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into an electrospray ionization mass spectrometer.[4]
  - Analysis: Operate in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition ( $C_{18}H_{22}O_9$ ) by obtaining an accurate mass measurement of the molecular ion (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M-H]^-$ ).[4]

## Biological Activity and Hypothesized Signaling Pathways

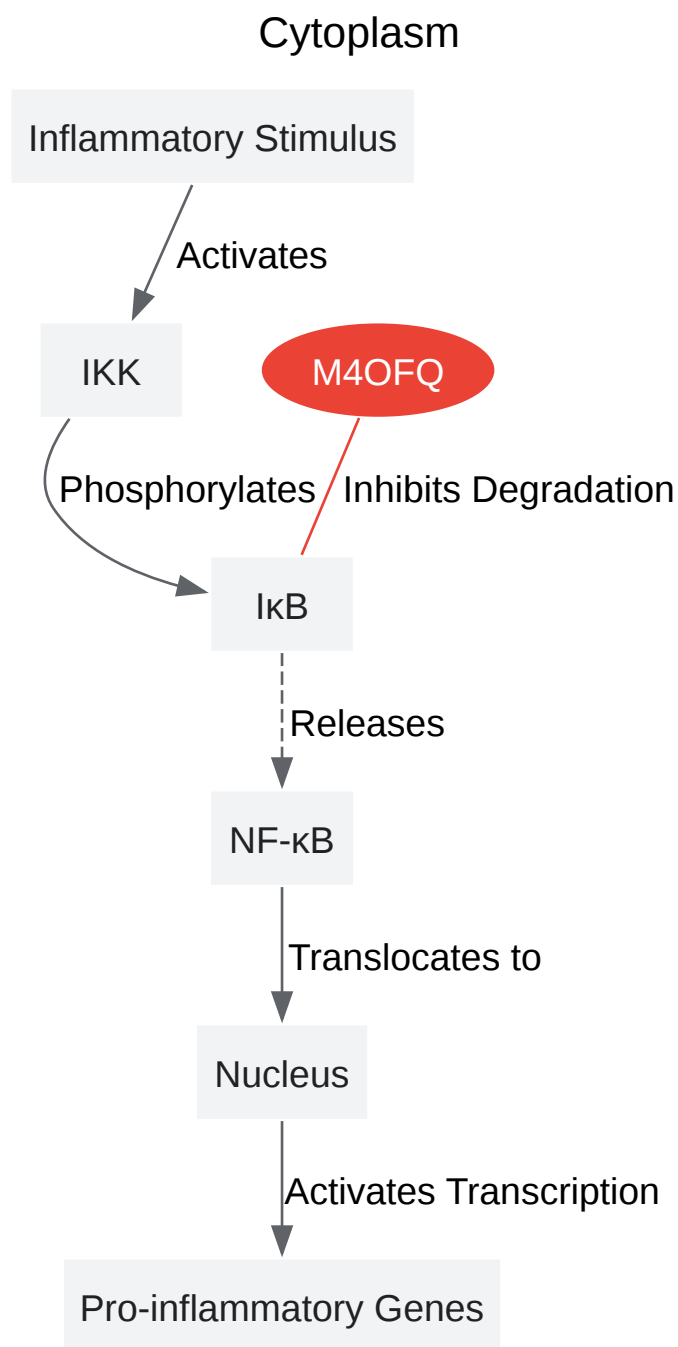
While in vivo data for M4OFQ is lacking, studies on the compound and its structural relatives suggest potential anti-inflammatory, antioxidant, and antiviral effects.[8][9]

### Anti-Inflammatory Activity

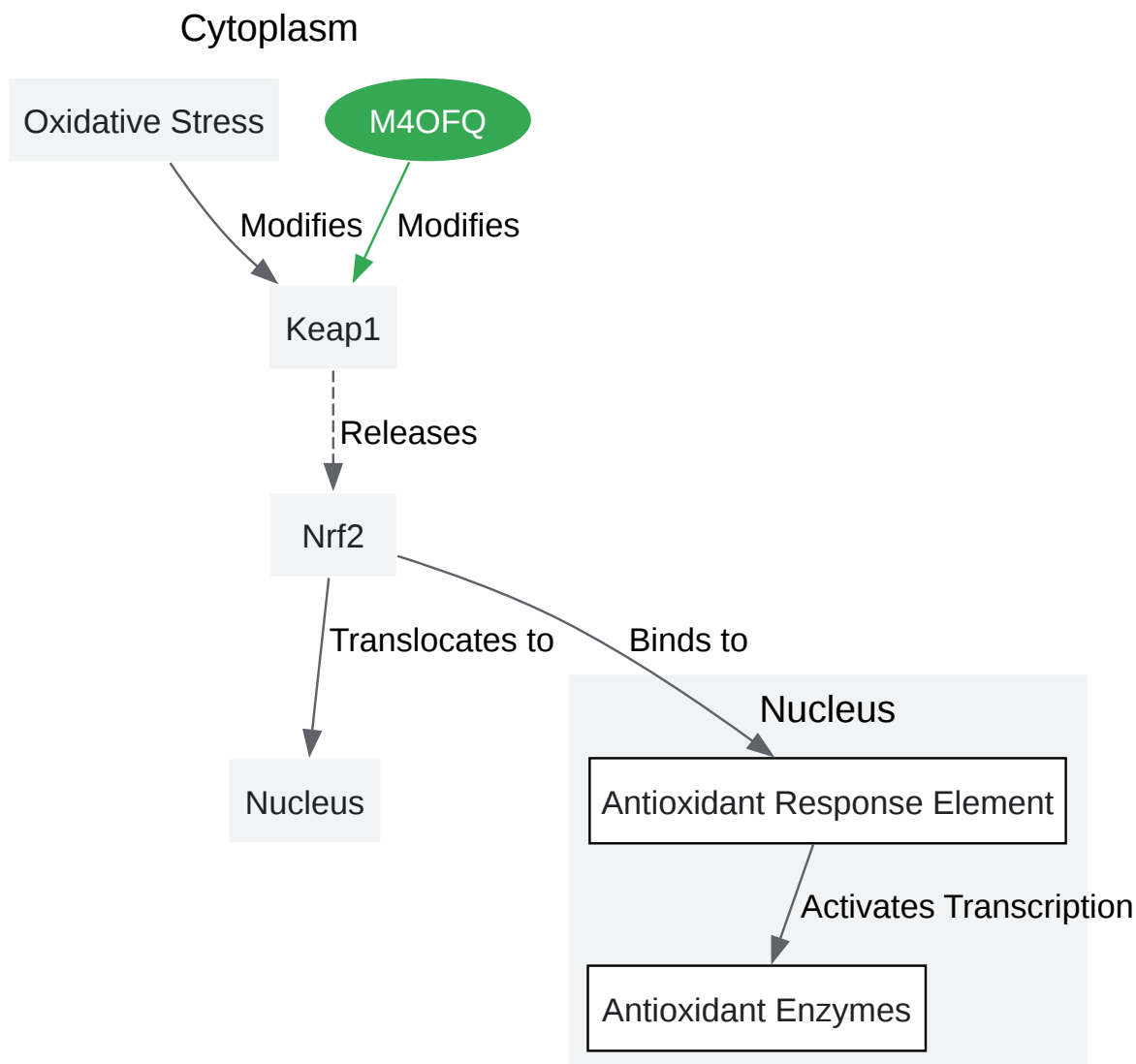
M4OFQ is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways central to the inflammatory response.[1]

- NF- $\kappa$ B Pathway: In unstimulated cells, the transcription factor NF- $\kappa$ B is held inactive in the cytoplasm by the inhibitor of  $\kappa$ B (I $\kappa$ B). Inflammatory stimuli lead to the degradation of I $\kappa$ B, allowing NF- $\kappa$ B to enter the nucleus and transcribe pro-inflammatory genes. Phenolic compounds like M4OFQ may inhibit this pathway by preventing I $\kappa$ B degradation.[1]
- MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in inflammation. M4OFQ may modulate this pathway, leading to reduced production of inflammatory mediators.[1]

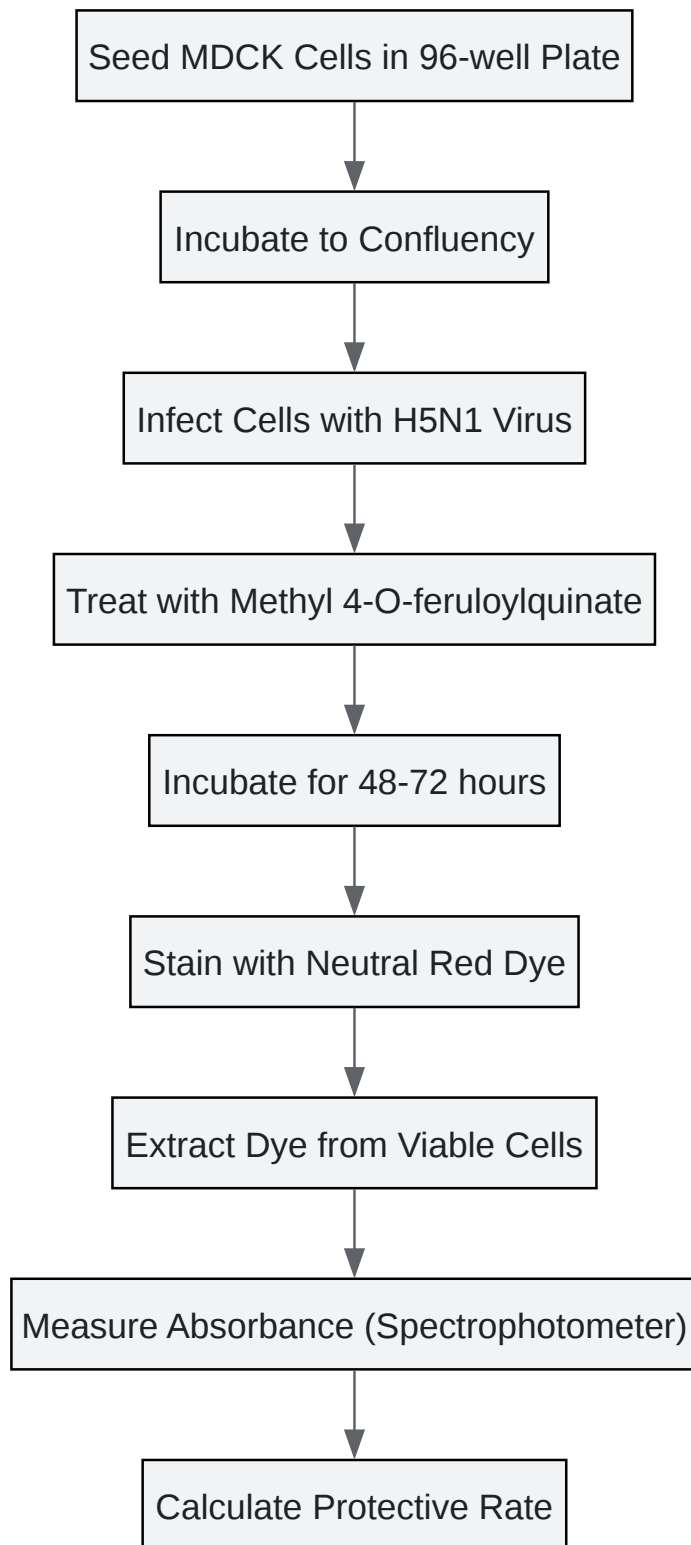
## Hypothesized Anti-inflammatory Signaling Pathway



## Hypothesized Antioxidant Response Pathway



## Workflow for Neutral Red Uptake Assay

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